molecular formula C24H16O2 B1617067 1,5-Dibenzoylnaphthalene CAS No. 83-80-7

1,5-Dibenzoylnaphthalene

Cat. No.: B1617067
CAS No.: 83-80-7
M. Wt: 336.4 g/mol
InChI Key: OOSBCICQIJKSIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dibenzoylnaphthalene is an organic compound with the molecular formula C24H16O2. It is a derivative of naphthalene, where two benzoyl groups are attached to the 1 and 5 positions of the naphthalene ring. This compound is known for its use as an intermediate in the synthesis of vat dyes, which are a class of dyes known for their excellent lightfastness and washfastness properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibenzoylnaphthalene can be synthesized through the Friedel-Crafts acylation reaction. The process involves the reaction of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds as follows :

    Condensation Reaction: Naphthalene reacts with benzoyl chloride in the presence of aluminum chloride to form a mixture of this compound and 1,8-dibenzoylnaphthalene.

    Separation and Purification: The crude mixture is subjected to solvent recrystallization techniques to separate the desired this compound from the 1,8-isomer and other impurities.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of solvents such as benzene, toluene, or nitrobenzene can aid in the separation of the aluminum chloride complex of the 1,5-isomer from other reaction products .

Chemical Reactions Analysis

Types of Reactions

1,5-Dibenzoylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Dibenzo[a,h]pyrene-7,14-dione.

    Reduction: Corresponding alcohols.

    Substitution: Nitrated or halogenated derivatives of this compound.

Scientific Research Applications

1,5-Dibenzoylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-dibenzoylnaphthalene primarily involves its role as an intermediate in chemical reactions. The benzoyl groups attached to the naphthalene ring make it a versatile compound for further chemical modifications. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as oxidation to form vat dyes or reduction to form alcohols .

Comparison with Similar Compounds

Similar Compounds

    1,8-Dibenzoylnaphthalene: Another isomer where the benzoyl groups are attached to the 1 and 8 positions of the naphthalene ring.

    1,5-Dimethylnaphthalene: A derivative with methyl groups instead of benzoyl groups.

    1,4,5,8-Tetrabenzoylnaphthalene: A compound with four benzoyl groups attached to the naphthalene ring.

Uniqueness

1,5-Dibenzoylnaphthalene is unique due to its specific substitution pattern, which makes it particularly useful as an intermediate in the synthesis of vat dyes. Its ability to undergo various chemical reactions, such as oxidation and reduction, further enhances its versatility in scientific research and industrial applications .

Properties

IUPAC Name

(5-benzoylnaphthalen-1-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O2/c25-23(17-9-3-1-4-10-17)21-15-7-14-20-19(21)13-8-16-22(20)24(26)18-11-5-2-6-12-18/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSBCICQIJKSIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C=CC=C3C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058898
Record name Methanone, 1,5-naphthalenediylbis[phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83-80-7
Record name 1,1′-(1,5-Naphthalenediyl)bis[1-phenylmethanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dibenzoylnaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, 1,1'-(1,5-naphthalenediyl)bis[1-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanone, 1,5-naphthalenediylbis[phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dibenzoylnaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.366
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,5-Dibenzoylnaphthalene
Reactant of Route 2
Reactant of Route 2
1,5-Dibenzoylnaphthalene
Reactant of Route 3
Reactant of Route 3
1,5-Dibenzoylnaphthalene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,5-Dibenzoylnaphthalene
Reactant of Route 5
Reactant of Route 5
1,5-Dibenzoylnaphthalene
Reactant of Route 6
Reactant of Route 6
1,5-Dibenzoylnaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.